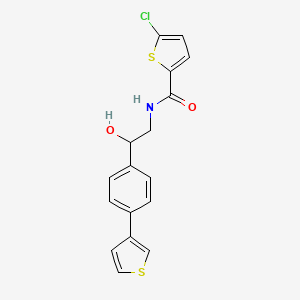

5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-carboxamide is a synthetic molecule that appears to be designed for biological activity, given the presence of multiple functional groups that are often seen in pharmacologically active compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be informative for understanding the potential properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives includes the introduction of various substituents to the benzene ring and the formation of carbohydrazide derivatives with heterocyclic moieties . Similarly, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involves the oxidation of aldehydes followed by coupling with amines . These methods suggest that the synthesis of the compound would likely involve the formation of the thiophene carboxamide core followed by the introduction of the hydroxyethyl phenyl moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR and mass spectral analysis . Additionally, X-ray diffraction analysis has been used to unambiguously assign the structure of a complex derivative . These techniques would be applicable for determining the molecular structure of this compound, ensuring the correct synthesis and conformation of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds indicate a high degree of specificity and the potential for creating a diverse range of derivatives by altering substituents . The reactivity of the compound would likely be influenced by the electron-withdrawing chloro group and the electron-donating hydroxy group, which could affect its interaction with biological targets.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, related compounds have shown potent antioxidant activity , and some have been evaluated as antitubercular agents . These activities suggest that the compound may also possess significant biological properties, which could be further explored through experimental studies.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Studies on thiophene derivatives, such as those combining quinazolinone and thiazolidinone structures, have demonstrated significant antimicrobial and antifungal activities. These compounds were tested against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, showing promising antibacterial and antifungal properties (Desai, Dodiya, & Shihora, 2011). Similarly, ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates exhibited antimicrobial activity and were further analyzed through docking studies to understand their interaction with microbial proteins (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Allosteric Modulation of Cannabinoid Receptors

In the realm of neurological research, specific thiophene carboxamides have been identified as allosteric modulators for cannabinoid type 1 receptors (CB1). These modulators, through structural optimization, have shown to significantly impact binding affinity and cooperativity, offering new avenues for the therapeutic modulation of CB1 activity (Khurana et al., 2014).

Antitubercular Activity

Another area of application is the synthesis of novel thiophene carboxamide derivatives designed to inhibit Mycobacterium tuberculosis. These compounds were evaluated for their antimycobacterial activity, showing several analogs with promising efficacies, indicating their potential as antitubercular agents with low cytotoxicity profiles (Marvadi et al., 2020).

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It is believed to work by interacting with its targets, leading to changes in their function

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also affect multiple pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .

Propriétés

IUPAC Name |

5-chloro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2S2/c18-16-6-5-15(23-16)17(21)19-9-14(20)12-3-1-11(2-4-12)13-7-8-22-10-13/h1-8,10,14,20H,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVKOAUXYKSIHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C3=CC=C(S3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)

![3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2552249.png)

![(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2552250.png)

![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2552254.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2552255.png)

![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)

![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)